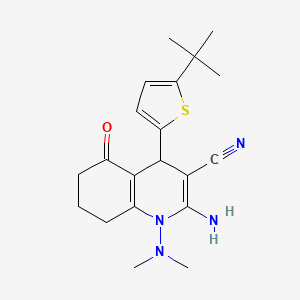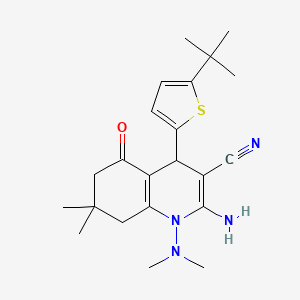![molecular formula C19H16N2O B4303214 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B4303214.png)
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile
Vue d'ensemble
Description
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is also known as PHA-848125AC and is a potent inhibitor of cyclin-dependent kinases (CDKs).
Mécanisme D'action
The mechanism of action of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile involves the inhibition of CDKs. CDKs are a family of serine/threonine kinases that play a crucial role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized at specific stages of the cell cycle. The activation of CDKs leads to the phosphorylation of various substrates, which ultimately results in the progression of the cell cycle. 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile binds to the ATP-binding site of CDKs and inhibits their activity, thereby preventing the progression of the cell cycle.
Biochemical and Physiological Effects:
The inhibition of CDKs by 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has several biochemical and physiological effects. It prevents the phosphorylation of various substrates, which ultimately results in the arrest of the cell cycle at the G1/S or G2/M checkpoint. This leads to the inhibition of cell proliferation and the induction of apoptosis. The inhibition of CDKs also results in the downregulation of various oncogenes and the upregulation of tumor suppressor genes, which ultimately leads to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile in lab experiments include its high potency and selectivity for CDKs. It is also relatively easy to synthesize and has a high yield and purity. However, the limitations of using this compound include its low solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has poor pharmacokinetic properties, which limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile. One direction is to improve its pharmacokinetic properties to increase its effectiveness as a therapeutic agent. Another direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, the development of novel CDK inhibitors based on the structure of 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile is a promising area of research.
Applications De Recherche Scientifique
2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile has been extensively studied for its potential applications in the field of drug discovery. It has been found to be a potent inhibitor of CDKs, which are key regulators of the cell cycle. CDKs play a crucial role in cell division, and their dysregulation is associated with various diseases, including cancer. Therefore, the inhibition of CDKs has emerged as a promising strategy for the development of anticancer drugs.
Propriétés
IUPAC Name |
2-[(3-oxo-5-phenylcyclohexen-1-yl)amino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-8-4-5-9-19(15)21-17-10-16(11-18(22)12-17)14-6-2-1-3-7-14/h1-9,12,16,21H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDKPNFQKPLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=CC=C2C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-amino-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4303142.png)


![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303172.png)
![1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303186.png)




![ethyl 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4303220.png)
![3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B4303224.png)
![4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)